![molecular formula C14H16N2O2S B13957371 4-[(4-Aminophenyl)methylsulfonylmethyl]aniline CAS No. 61524-13-8](/img/structure/B13957371.png)
4-[(4-Aminophenyl)methylsulfonylmethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Aminophenyl)methylsulfonylmethyl]aniline is an organic compound with the molecular formula C14H16N2O2S. It is also known by its systematic name, Benzenamine, 4,4’-[sulfonylbis(methylene)]bis-. This compound is characterized by the presence of two amino groups attached to benzene rings, which are connected by a sulfonylmethyl bridge .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminophenyl)methylsulfonylmethyl]aniline typically involves the reaction of 4-aminobenzyl chloride with sodium sulfite under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by a sulfonylmethyl group. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is heated and stirred continuously to maintain uniformity. After the reaction is complete, the product is purified through crystallization or distillation to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Aminophenyl)methylsulfonylmethyl]aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted sulfonyl compounds .
Scientific Research Applications
4-[(4-Aminophenyl)methylsulfonylmethyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4-[(4-Aminophenyl)methylsulfonylmethyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. This interaction is facilitated by the presence of amino groups, which form hydrogen bonds with the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl, used in the production of dyes and rubber antioxidants.
4-Methylsulfonylaniline: A compound with similar structural features, used in the synthesis of pharmaceuticals.
Uniqueness
4-[(4-Aminophenyl)methylsulfonylmethyl]aniline is unique due to its dual amino groups and sulfonylmethyl bridge, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
61524-13-8 |
|---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
4-[(4-aminophenyl)methylsulfonylmethyl]aniline |
InChI |
InChI=1S/C14H16N2O2S/c15-13-5-1-11(2-6-13)9-19(17,18)10-12-3-7-14(16)8-4-12/h1-8H,9-10,15-16H2 |
InChI Key |
BNFMAYAXRNXTJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


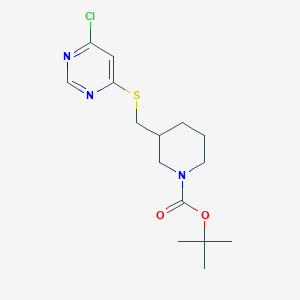
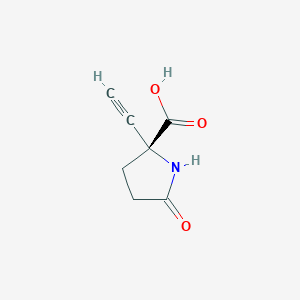



![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)

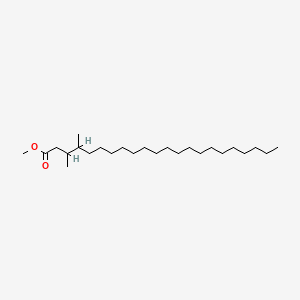
![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
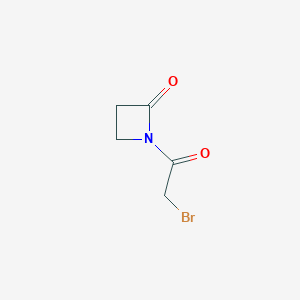

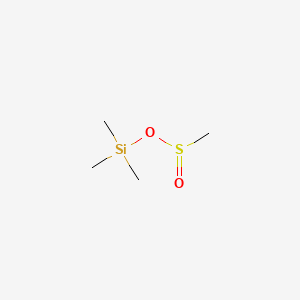
![3H-Naphtho[1,8-BC]furan](/img/structure/B13957335.png)

